6H-Benzofuro(3,2-c)(1)benzopyran, 6a,11a-dihydro-3,8-dimethoxy-9-(phenylmethoxy)-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyloxy-3,8-dimethoxypterocarpan is a chemical compound belonging to the class of pterocarpans. Pterocarpans are a type of isoflavonoid, which are naturally occurring organic compounds known for their diverse biological activities. This compound is characterized by its unique structure, which includes benzyloxy and methoxy functional groups attached to a pterocarpan backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyloxy-3,8-dimethoxypterocarpan typically involves multiple steps starting from simpler isoflavonoid precursors. One common synthetic route involves the selective demethylation of 7-hydroxy-2’,4’,5’-trimethoxyisoflavone using aluminum chloride in acetonitrile to obtain 7,2’-dihydroxy-4’,5’-dimethoxyisoflavone. This intermediate is then partially benzylated to yield 7-benzyloxy-4’,5’-dimethoxy-2’-hydroxyisoflavone. Finally, treatment with sodium borohydride results in the formation of 9-Benzyloxy-3,8-dimethoxypterocarpan .
Industrial Production Methods
While specific industrial production methods for 9-Benzyloxy-3,8-dimethoxypterocarpan are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-Benzyloxy-3,8-dimethoxypterocarpan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
9-Benzyloxy-3,8-dimethoxypterocarpan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the context of neuroprotection and cardiovascular health.
Mechanism of Action
The mechanism of action of 9-Benzyloxy-3,8-dimethoxypterocarpan involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in oxidative stress and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound used .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-8,9-dimethoxypterocarpan: Similar in structure but lacks the benzyloxy group.
3,9-Dimethoxypterocarpan: Another pterocarpan derivative with different substitution patterns.
9,10-Dimethoxypterocarpan-3-O-beta-D-glucoside: A glucosylated derivative with additional methoxy groups
Uniqueness
9-Benzyloxy-3,8-dimethoxypterocarpan is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent or as a versatile intermediate in organic synthesis.
Properties
CAS No. |
152490-67-0 |
---|---|
Molecular Formula |
C24H22O5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(6aS,11aS)-3,8-dimethoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C24H22O5/c1-25-16-8-9-17-20(10-16)28-14-19-18-11-22(26-2)23(12-21(18)29-24(17)19)27-13-15-6-4-3-5-7-15/h3-12,19,24H,13-14H2,1-2H3/t19-,24-/m1/s1 |
InChI Key |
OYZJMWNTTGTNBX-NTKDMRAZSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.